Isopropyl (2-oxotetrahydrofuran-3-yl)carbamate
Description
Isopropyl (2-oxotetrahydrofuran-3-yl)carbamate is a carbamate derivative characterized by a 2-oxotetrahydrofuran (γ-lactone) ring substituted at the 3-position with a carbamate group. Carbamates are widely utilized in agrochemical and pharmaceutical industries due to their inhibitory effects on enzymes such as acetylcholinesterase or lactate dehydrogenase (LDH) .
Properties
CAS No. |
61546-62-1 |
|---|---|
Molecular Formula |
C8H13NO4 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
propan-2-yl N-(2-oxooxolan-3-yl)carbamate |
InChI |
InChI=1S/C8H13NO4/c1-5(2)13-8(11)9-6-3-4-12-7(6)10/h5-6H,3-4H2,1-2H3,(H,9,11) |
InChI Key |
MMPLABYBXZFVPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC1CCOC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl (2-oxotetrahydrofuran-3-yl)carbamate can be achieved through several methods. One common approach involves the reaction of isopropyl alcohol with 2-oxotetrahydrofuran-3-yl isocyanate. This reaction typically occurs under mild conditions and does not require an inert atmosphere .
Another method involves the use of carbamoyl chlorides, which react with isopropyl alcohol to form the desired carbamate. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Isopropyl (2-oxotetrahydrofuran-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: Nucleophilic substitution reactions can replace the isopropyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development
Isopropyl (2-oxotetrahydrofuran-3-yl)carbamate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that yield biologically active molecules. For instance, it has been utilized in the synthesis of side chains for antiretroviral drugs like Darunavir, enhancing their therapeutic efficacy .
Mechanism of Action
The compound's mechanism often involves the modification of existing pharmacophores to improve bioavailability and reduce toxicity. The incorporation of the tetrahydrofuran ring structure aids in enhancing the lipophilicity of drug candidates, which can facilitate better membrane permeability .
Drug Formulation
Solid Dispersion Techniques
this compound is used in solid dispersion formulations to enhance the solubility and stability of poorly soluble drugs. It acts as a carrier in solid dispersions, improving the dissolution rates of active pharmaceutical ingredients (APIs). This application is particularly relevant for drugs that exhibit low aqueous solubility, as solid dispersions can significantly increase their bioavailability .
| Formulation Technique | Advantages | Examples |
|---|---|---|
| Solid Dispersion | Enhanced solubility and stability | Cobicistat formulations |
| Co-crystallization | Improved mechanical properties | Various APIs |
Material Science
Polymer Chemistry
In material science, this compound has been explored as a monomer for synthesizing novel polymers with specific mechanical and thermal properties. Its unique structure allows for the creation of copolymers that exhibit desirable characteristics such as flexibility and thermal stability, making them suitable for various industrial applications .
Case Study 1: Synthesis of Antiviral Agents
A study focused on the synthesis of an antiviral agent demonstrated that this compound could be effectively utilized to modify existing antiviral compounds, resulting in derivatives with enhanced activity against HIV. The research highlighted the compound's role in facilitating key chemical transformations necessary for creating effective drug candidates .
Case Study 2: Formulation Development
In a formulation development project, researchers utilized this compound in solid dispersions to improve the solubility of a poorly soluble drug candidate. The study reported a significant increase in dissolution rates compared to conventional formulations, demonstrating the compound's efficacy as a solubilizing agent .
Mechanism of Action
The mechanism of action of isopropyl (2-oxotetrahydrofuran-3-yl)carbamate involves its interaction with molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural and Functional Overview
The table below compares Isopropyl (2-oxotetrahydrofuran-3-yl)carbamate with structurally related carbamates:
Key Differentiators
Structural Backbone :
- The target compound’s γ-lactone ring introduces a polar, oxygen-rich scaffold, contrasting with the aromatic phenyl groups in propham, chlorpropham, and IPC. This may enhance water solubility or alter binding affinity to biological targets .
- IPC and propham share a phenylcarbamate core but differ in substituents (e.g., chlorine in chlorpropham), which modulate their herbicidal potency .
Mechanistic Insights :
- IPC is a documented LDH inhibitor, binding competitively to pyruvate sites (Ki ~0.5 mM) . The lactone ring in the target compound may favor interactions with oxidoreductases or esterases instead.
- Propham and chlorpropham primarily disrupt microtubule dynamics in plants, preventing cell division .
Regulatory and Commercial Status: Methyl isopropyl phenyl carbamate is listed in trade classifications (Singapore, 2022), indicating its commercial viability .
Research Implications and Gaps
- Metabolic Stability : The γ-lactone ring may confer resistance to hydrolytic degradation compared to aryl carbamates, extending its environmental persistence .
- Target Specificity: Further studies are needed to elucidate whether the lactone moiety enables selective inhibition of non-LDH targets, such as GABA receptors or other oxidoreductases.
- Ecotoxicology : Data on the environmental impact of lactone-containing carbamates are sparse compared to aryl analogs like chlorpropham, necessitating risk assessments .
Biological Activity
Isopropyl (2-oxotetrahydrofuran-3-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
This compound can be synthesized through various chemical routes involving the reaction of isopropyl carbamate with appropriate precursors. The synthesis typically involves the formation of a tetrahydrofuran ring, which is crucial for its biological activity. The structural formula can be represented as follows:
2.1 Antifibrotic Activity
Research indicates that this compound exhibits significant antifibrotic properties. In vitro studies have shown that it can inhibit collagen synthesis and reduce the expression of fibrotic markers such as COL1A1 and α-SMA in hepatic stellate cells stimulated by TGFβ1. This suggests its potential application in treating liver fibrosis, as it modulates key pathways involved in fibrogenesis .
2.2 Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines in various cell models. The mechanism appears to involve the suppression of the NF-κB signaling pathway, which is crucial for the inflammatory response. In experimental models, treatment with this compound led to a marked decrease in the levels of inflammatory mediators .
2.3 Antioxidant Properties
In addition to its antifibrotic and anti-inflammatory activities, this compound has been evaluated for its antioxidant capabilities. It exhibited significant free radical scavenging activity in assays such as DPPH and ABTS, indicating its potential role in protecting against oxidative stress-related diseases .
3. Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Tetrahydrofuran Ring | Essential for biological activity |
| Isopropyl Group | Enhances lipophilicity and cellular uptake |
| Carbamate Functionality | Critical for interaction with biological targets |
The presence of the tetrahydrofuran ring appears to be crucial for maintaining the compound's bioactivity, while modifications to other functional groups can enhance or diminish its efficacy.
4.1 Hepatic Fibrosis Model
In a study involving a rat model of hepatic fibrosis induced by carbon tetrachloride, administration of this compound resulted in a significant reduction in liver fibrosis markers compared to control groups. Histological analysis showed improved liver architecture and decreased collagen deposition, supporting its therapeutic potential .
4.2 Inflammatory Bowel Disease
Another investigation explored the effects of this compound in a model of inflammatory bowel disease (IBD). Results indicated that treatment with this compound reduced disease severity by lowering inflammatory cytokine levels and improving mucosal healing .
5. Conclusion
This compound represents a promising candidate for further research due to its multifaceted biological activities, including antifibrotic, anti-inflammatory, and antioxidant properties. Ongoing studies are necessary to elucidate its mechanisms of action fully and to explore its therapeutic applications in various diseases.
As research progresses, understanding the precise molecular interactions and optimizing structural modifications will be vital in enhancing the efficacy and safety profile of this compound for clinical use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
